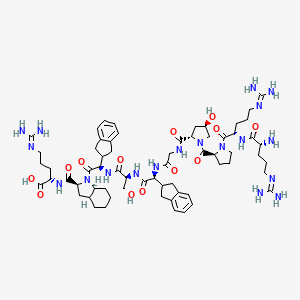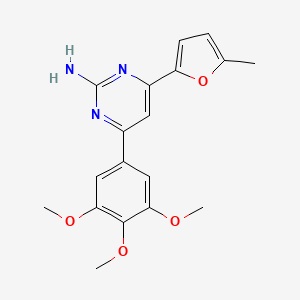
B-9430
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-9430 is a stable, potent, and long-lasting Bradykinin (BK) antagonist . It was developed by Gera at the Stewart laboratory . The amino acid sequence of B-9430 is Arg-Arg-Pro-Hyp-Gly-Igl-Ser-Igl-Oic-Arg . It shows potency at bradykinin B2 (pA 2 = 8.6) and B1 receptors (pA 2 = 7.3) . Bradykinin is an important growth factor for small-cell lung cancer (SCLC) and prostate cancer (PC) . B-9430 is very resistant to kinases and thus shows a very long action in vivo .
Molecular Structure Analysis
The empirical formula of B-9430 is C64H95N19O13 · xC2HF3O2 . Its molecular weight on a free base basis is 1338.56 .Physical And Chemical Properties Analysis
B-9430 is a solid substance . It is soluble in water (≥2 mg/mL) . It should be stored under inert gas, protected from light, and at a temperature of -20°C .科学的研究の応用
Live Cell Imaging with B-9430 Derivatives
B-9430, identified as d-Arg-[Hyp3, Igl5, D-Igl7, Oic8]-bradykinin, is a potent bradykinin B2 receptor antagonist that has been utilized in scientific research for its high affinity to bradykinin B2 receptors and, at higher concentrations, to B1 receptors. A significant application of B-9430 in scientific research is the development of fluorescent derivatives for live cell imaging. The derivatives, specifically B-10330 and B-10380, were synthesized by extending the N-terminus of B-9430 with fluorescent probes. These derivatives have been pharmacologically characterized and used for live cell imaging, allowing for the visualization of receptor localization and activity in real-time. B-10380, in particular, was effective in labeling the plasma membrane of HEK 293a cells expressing recombinant rabbit B2 receptors, facilitating studies on receptor dynamics without affecting non-transfected cells. This application underscores the potential of B-9430 derivatives in advancing our understanding of receptor-mediated cellular processes (Bawolak et al., 2008).
B-9430 in Neuroprotection Studies
Another critical application of B-9430 in scientific research is in the study of neuroprotection following global cerebral ischemia. B-9430 was used to investigate its influence on cerebral microcirculation and the outcome in Mongolian gerbils subjected to global cerebral ischemia. The treatment with B-9430 demonstrated a significant reduction in leukocyte-endothelium interactions post-ischemia, indicating an effective inhibition of inflammatory responses. However, despite these promising results in microcirculation dynamics, the administration of B-9430 did not lead to an improved outcome in terms of nerve cell damage or neurological scores. This study highlights the complex role of bradykinin receptors in cerebral ischemia and the potential therapeutic targets they represent, albeit with the need for further research to fully understand their mechanisms and implications (Lehmberg et al., 2000).
作用機序
Target of Action
B-9430, also known as DArg-Arg-Pro-Hyp-Gly-Igl-Ser-DIgl-Oic-Arg, is a potent antagonist of the bradykinin B1 and B2 receptors . Bradykinin receptors are part of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in various physiological processes, including inflammation, pain sensation, blood pressure regulation, and more .
Mode of Action
As an antagonist, B-9430 binds to the bradykinin B1 and B2 receptors, blocking their activation by bradykinin . This prevents the downstream signaling pathways triggered by these receptors, thereby inhibiting the physiological responses they mediate .
Biochemical Pathways
Given its role as a bradykinin receptor antagonist, it likely impacts thekinin-kallikrein system , a complex network of proteins involved in inflammation, blood pressure regulation, and pain sensation .
Pharmacokinetics
The pharmacokinetics of B-9430 have been studied in mice . Following intravenous administration, the compound was found to conform to a two-compartment model with an initial half-life of 14 minutes and a terminal half-life of 44 hours . The peak plasma level of B-9430 was detected in the microgram per milliliter range, and the levels were detectable for at least 24 hours . Preliminary oral bioavailability was found to be about 1% .
Result of Action
In vivo studies have shown that B-9430 can decrease the number of leukocytes attached to the endothelial surface and alleviate cerebral microcirculation in gerbils after global cerebral ischemia . This suggests that B-9430 may have potential therapeutic applications in conditions involving inflammation and ischemia.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H95N19O13/c65-42(16-7-21-72-62(66)67)53(87)76-43(17-8-22-73-63(68)69)58(92)81-24-10-20-47(81)59(93)82-32-41(85)30-48(82)55(89)75-31-50(86)79-51(39-25-34-11-1-2-12-35(34)26-39)57(91)78-45(33-84)54(88)80-52(40-27-36-13-3-4-14-37(36)28-40)60(94)83-46-19-6-5-15-38(46)29-49(83)56(90)77-44(61(95)96)18-9-23-74-64(70)71/h1-4,11-14,38-49,51-52,84-85H,5-10,15-33,65H2,(H,75,89)(H,76,87)(H,77,90)(H,78,91)(H,79,86)(H,80,88)(H,95,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t38-,41+,42+,43-,44-,45-,46-,47-,48-,49-,51-,52+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNQRMOWAXFQHU-REOWKGFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](C3CC4=CC=CC=C4C3)NC(=O)[C@H](CO)NC(=O)[C@H](C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H95N19O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Arg-Arg-Pro-Hyp-Gly-Gly(indan-2-yl)-Ser-D-Gly(indan-2-yl)-Oic-Arg-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348223.png)
![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)
![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)

![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)
![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)
![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)
![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)
![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348287.png)
![4-[3,5-Bis(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348295.png)
![4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348296.png)